2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-cyclohexylhydrazinecarbothioamide
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Overview
Description
2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a furan ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol . This intermediate is then reacted with furan-2-carbaldehyde to form the furan derivative . The final step involves the reaction of this furan derivative with N-cyclohexyl-1-hydrazinecarbothioamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A simpler compound with similar structural elements but lacking the furan and hydrazinecarbothioamide groups.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Another compound with a chlorinated phenoxy group but different functional groups and applications.
Uniqueness
2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a chlorinated phenoxy group, a furan ring, and a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
Molecular Formula |
C21H26ClN3O3S |
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Molecular Weight |
436.0 g/mol |
IUPAC Name |
1-[[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C21H26ClN3O3S/c1-13-10-17(11-14(2)19(13)22)27-12-16-8-9-18(28-16)20(26)24-25-21(29)23-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,24,26)(H2,23,25,29) |
InChI Key |
BWGXHFPXCRWNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)NNC(=S)NC3CCCCC3 |
Origin of Product |
United States |
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